Cas no 33631-09-3 (3-Amino-4-methoxypyridine)

3-Amino-4-methoxypyridine is a heterocyclic organic compound featuring both amino and methoxy functional groups on a pyridine ring. This structure imparts versatility in synthetic applications, particularly as a building block in pharmaceuticals, agrochemicals, and specialty materials. The amino group enables further functionalization through reactions such as acylation or diazotization, while the methoxy substituent enhances electron density, influencing reactivity and stability. Its well-defined purity and consistent performance make it suitable for research and industrial use. The compound is often employed in the synthesis of active pharmaceutical intermediates, where precise molecular control is critical. Proper handling and storage under inert conditions are recommended to maintain stability.
3-Amino-4-methoxypyridine structure
3-Amino-4-methoxypyridine structure
商品名:3-Amino-4-methoxypyridine
CAS番号:33631-09-3
MF:C6H8N2O
メガワット:124.14052
MDL:MFCD07374959
CID:294374
PubChem ID:5200343

3-Amino-4-methoxypyridine 化学的及び物理的性質

名前と識別子

    • 3-Amino-4-methoxypyridine
    • 4-Methoxy-3-PyridinaMine
    • 3-Pyridinamine,4-methoxy-
    • 4-methoxypyridin-3-amine
    • 4-Methoxy-pyridin-3-ylamine
    • 004846
    • CBI-BB ZERO
    • SY019773
    • 3-Amino-4-methoxypyridin
    • 3-PYRIDINAMINE, 4-METHOXY-
    • 3-amino-4-methoxypyridine, AldrichCPR
    • MFCD07374959
    • FT-0649985
    • 3-amino-4methoxypryidine
    • A23234
    • DTXSID30409446
    • AB40817
    • AKOS005199473
    • 3-Pyridinamine, 4-methoxy-, hydrochloride (1:2)
    • STWMPIWLSQKHSJ-UHFFFAOYSA-N
    • SCHEMBL934648
    • J-515674
    • 33631-09-3
    • EN300-61074
    • CS-W000346
    • 3- Amino-4 methoxypyridine
    • J-019281
    • 3-Amino4 methoxypyridine
    • Z359373528
    • (4-Methoxypyridin-3-yl)amine
    • PS-5097
    • DB-081920
    • pyridine, 3-amino-4-methoxy-
    • MDL: MFCD07374959
    • インチ: InChI=1S/C6H8N2O/c1-9-6-2-3-8-4-5(6)7/h2-4H,7H2,1H3
    • InChIKey: STWMPIWLSQKHSJ-UHFFFAOYSA-N
    • ほほえんだ: COC1=CC=NC=C1N

計算された属性

  • せいみつぶんしりょう: 124.06400
  • どういたいしつりょう: 124.064
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 87.1
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 48.1A^2
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 0.1

じっけんとくせい

  • 色と性状: No data avaiable
  • 密度みつど: 1.139
  • ゆうかいてん: 80-84°C
  • ふってん: 270.4°C at 760 mmHg
  • フラッシュポイント: 117.4°C
  • 屈折率: 1.56
  • PSA: 48.14000
  • LogP: 1.25360
  • じょうきあつ: 0.0±0.6 mmHg at 25°C

3-Amino-4-methoxypyridine セキュリティ情報

3-Amino-4-methoxypyridine 税関データ

  • 税関コード:2933399090
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-Amino-4-methoxypyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-61074-10.0g
4-methoxypyridin-3-amine
33631-09-3 95%
10g
$302.0 2023-05-03
eNovation Chemicals LLC
K11974-10g
3-Amino-4-methoxypyridine
33631-09-3 97%
10g
$300 2023-09-02
eNovation Chemicals LLC
K11974-50g
3-Amino-4-methoxypyridine
33631-09-3 97%
50g
$900 2023-09-02
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A53290-1g
3-Amino-4-methoxypyridine
33631-09-3 98%
1g
¥59.0 2023-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A53290-5g
3-Amino-4-methoxypyridine
33631-09-3 98%
5g
¥222.0 2023-09-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-OM003-1g
3-Amino-4-methoxypyridine
33631-09-3 97%
1g
¥340.0 2022-06-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A53290-250mg
3-Amino-4-methoxypyridine
33631-09-3 98%
250mg
¥30.0 2023-09-08
Enamine
EN300-61074-2.5g
4-methoxypyridin-3-amine
33631-09-3 95%
2.5g
$119.0 2023-05-03
Enamine
EN300-61074-5.0g
4-methoxypyridin-3-amine
33631-09-3 95%
5g
$203.0 2023-05-03
Fluorochem
076885-5g
3-Amino-4-methoxypyridine
33631-09-3 95%
5g
£137.00 2022-03-01

3-Amino-4-methoxypyridine 合成方法

3-Amino-4-methoxypyridine 関連文献

3-Amino-4-methoxypyridineに関する追加情報

Introduction to 3-Amino-4-methoxypyridine (CAS No. 33631-09-3)

3-Amino-4-methoxypyridine, identified by the Chemical Abstracts Service Number (CAS No.) 33631-09-3, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its versatile structural properties and potential applications. This compound belongs to the pyridine family, characterized by a six-membered aromatic ring containing one nitrogen atom. The presence of both an amino group (-NH₂) at the 3-position and a methoxy group (-OCH₃) at the 4-position imparts unique reactivity and functionality, making it a valuable intermediate in synthetic chemistry.

The significance of 3-Amino-4-methoxypyridine in modern chemical biology and drug discovery stems from its ability to serve as a building block for more complex molecules. Its structural framework allows for modifications at multiple sites, enabling the development of novel pharmacophores with tailored biological activities. Recent advancements in medicinal chemistry have highlighted its role in designing small-molecule inhibitors targeting various therapeutic pathways, particularly in oncology and neurology.

In recent years, 3-Amino-4-methoxypyridine has been extensively studied for its potential in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. For instance, derivatives of this compound have been explored as inhibitors of Janus kinases (JAKs), a family of enzymes implicated in signal transduction pathways that regulate immune responses. Preliminary studies have demonstrated that modifications to the pyridine core, such as halogenation or alkylation at the 5-position, can enhance binding affinity to target proteins. This underscores the importance of 3-Amino-4-methoxypyridine as a scaffold for structure-activity relationship (SAR) studies.

Moreover, the methoxy group in 3-Amino-4-methoxypyridine provides a site for further functionalization, allowing chemists to introduce additional substituents that influence solubility, metabolic stability, and cell permeability. This flexibility has made it a preferred choice for medicinal chemists seeking to optimize drug-like properties. Notably, recent publications have described its use in generating libraries of compounds for high-throughput screening (HTS), where large numbers of derivatives are rapidly tested for biological activity.

The amino group at the 3-position offers another avenue for chemical manipulation, enabling the formation of amides, ureas, or sulfonamides through coupling reactions with carboxylic acids or sulfonic acids. These derivatives have shown promise in targeting protein-protein interactions (PPIs), which are often challenging to inhibit with traditional small molecules. For example, amide-linked analogs of 3-Amino-4-methoxypyridine have been investigated as modulators of transcription factors involved in gene expression regulation.

From a synthetic chemistry perspective, 3-Amino-4-methoxypyridine can be synthesized through various routes, including nucleophilic substitution reactions on halogenated pyridines or reductive amination of corresponding ketones. Advances in catalytic methods have also enabled more efficient and sustainable production processes. For instance, transition-metal-catalyzed cross-coupling reactions have been employed to introduce diverse substituents at specific positions on the pyridine ring with high regioselectivity.

The pharmacological relevance of 3-Amino-4-methoxypyridine extends beyond kinase inhibition. Recent research has explored its potential as an intermediate in developing antiviral agents, where modifications to the pyridine core can enhance interactions with viral proteases or polymerases. Additionally, its structural motif has been incorporated into compounds targeting neurological disorders such as Alzheimer’s disease and Parkinson’s disease. The ability to fine-tune electronic and steric properties through derivatization makes it a versatile tool for addressing complex pathologies.

In industrial applications, 3-Amino-4-methoxypyridine is utilized not only as a pharmaceutical intermediate but also as a ligand in catalytic systems. Its nitrogen-rich structure facilitates coordination with transition metals, enhancing catalytic activity in processes such as cross-coupling reactions and hydrogenation. Such applications highlight its broader utility beyond drug discovery.

Future directions in research involving 3-Amino-4-methoxypyridine may focus on exploring its role in developing next-generation therapeutics with improved efficacy and reduced side effects. Innovations in computational chemistry and artificial intelligence are expected to accelerate the design of novel derivatives by predicting their biological activities before experimental synthesis. This interdisciplinary approach promises to further unlock the potential of this compound as a cornerstone in medicinal chemistry.

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